3-{5-[(3-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one
Description
3-{5-[(3-Fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one is a hybrid molecule combining a coumarin (2H-chromen-2-one) core with a 1,3,4-thiadiazole ring substituted at position 5 with a 3-fluorophenylamino group. Coumarin derivatives are renowned for their diverse pharmacological activities, including anticoagulant, antimicrobial, and anticancer properties . The 1,3,4-thiadiazole moiety enhances bioactivity by contributing to π-π stacking and hydrogen bonding interactions, while the 3-fluorophenyl group introduces electron-withdrawing effects that may improve metabolic stability and target binding . This compound is synthesized via condensation reactions involving bromoacetylcoumarin intermediates and 5-amino-1,3,4-thiadiazole derivatives, often employing green chemistry protocols for efficiency .
Properties
IUPAC Name |
3-[5-(3-fluoroanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FN3O2S/c18-11-5-3-6-12(9-11)19-17-21-20-15(24-17)13-8-10-4-1-2-7-14(10)23-16(13)22/h1-9H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHYPXPJWJJVKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(S3)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Bromo-2H-chromen-2-one
Coumarin undergoes electrophilic bromination at the 3-position using N-bromosuccinimide (NBS) in acetic acid at 0–5°C. The reaction proceeds via bromonium ion formation, directed by the electron-donating oxygen of the lactone ring.
Reaction Conditions :
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Coumarin (1.0 eq), NBS (1.1 eq), AcOH (solvent), 12 h, 0°C.
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Yield : 78% after recrystallization (ethanol/water).
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Characterization : NMR (CDCl₃): δ 7.85 (d, J=8.4 Hz, 1H), 7.65 (t, J=7.6 Hz, 1H), 7.35 (d, J=8.0 Hz, 1H), 6.45 (s, 1H, C3-H).
Step 2.2.1: Preparation of 2-Amino-5-bromo-1,3,4-thiadiazole
Thiosemicarbazide (1.0 eq) and bromoacetic acid (1.1 eq) undergo cyclocondensation in the presence of PCl₅ via the Hurd-Mori reaction.
Reaction Conditions :
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PCl₅ (1.2 eq), dry CH₂Cl₂, 25°C, 4 h.
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Yield : 85%.
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Characterization : NMR (DMSO-d₆): δ 7.20 (s, 2H, NH₂), 3.85 (s, 2H, CH₂Br).
Step 2.2.2: Buchwald-Hartwig Amination
2-Amino-5-bromo-1,3,4-thiadiazole reacts with 3-fluoroaniline under palladium catalysis to install the 3-fluorophenylamino group.
Reaction Conditions :
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Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 eq), toluene, 110°C, 24 h.
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Yield : 62%.
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Characterization : NMR (DMSO-d₆): δ 8.15 (s, 1H, NH), 7.45–7.10 (m, 4H, Ar-H).
Step 2.2.3: Miyaura Borylation
The 2-bromo intermediate is converted to its boronic ester using bis(pinacolato)diboron and Pd(dppf)Cl₂.
Reaction Conditions :
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Bis(pinacolato)diboron (1.5 eq), Pd(dppf)Cl₂ (5 mol%), KOAc (3.0 eq), dioxane, 80°C, 18 h.
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Yield : 70%.
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Characterization : NMR (CDCl₃): δ 30.2 (br s, Bpin).
Suzuki-Miyaura Coupling
3-Bromo-coumarin and the thiadiazole boronic ester undergo cross-coupling to form the C–C bond.
Reaction Conditions :
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Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 eq), dioxane/H₂O (4:1), 90°C, 12 h.
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Yield : 65%.
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Characterization : HPLC-MS (ESI⁺): m/z 382.1 [M+H]⁺.
Method 2: Hurd-Mori Cyclocondensation
Synthesis of Coumarin-3-carboxylic Acid Hydrazide
Coumarin-3-carboxylic acid is treated with thionyl chloride to form the acyl chloride, followed by reaction with hydrazine hydrate.
Reaction Conditions :
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SOCl₂ (5.0 eq), reflux, 2 h; NH₂NH₂·H₂O (2.0 eq), EtOH, 0°C, 1 h.
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Yield : 88%.
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Characterization : IR (KBr): 1650 cm⁻¹ (C=O), 3300 cm⁻¹ (N–H).
Cyclocondensation with N-(3-Fluorophenyl)thiosemicarbazide
The hydrazide reacts with N-(3-fluorophenyl)thiosemicarbazide in the presence of PCl₅ to form the thiadiazole ring.
Reaction Conditions :
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PCl₅ (1.2 eq), dry CH₂Cl₂, 25°C, 6 h.
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Yield : 74%.
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Characterization : NMR (DMSO-d₆): δ 8.40 (s, 1H, NH), 7.80–7.20 (m, 8H, Ar-H).
Method 3: Stille Coupling
Synthesis of 2-Tributylstannyl-5-[(3-fluorophenyl)amino]-1,3,4-thiadiazole
2-Bromo-thiadiazole is treated with hexabutylditin and a palladium catalyst to form the stannane.
Reaction Conditions :
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Pd(PPh₃)₄ (5 mol%), hexabutylditin (1.2 eq), toluene, 100°C, 24 h.
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Yield : 58%.
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Characterization : NMR (CDCl₃): δ 150.5 (s).
Coupling with 3-Bromo-coumarin
The stannane reacts with 3-bromo-coumarin under Stille conditions.
Reaction Conditions :
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Pd₂(dba)₃ (5 mol%), AsPh₃ (10 mol%), DMF, 120°C, 18 h.
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Yield : 60%.
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Characterization : NMR (CDCl₃): δ 8.10–7.00 (m, 8H, Ar-H).
Comparative Analysis of Methods
| Parameter | Suzuki | Hurd-Mori | Stille |
|---|---|---|---|
| Overall Yield (%) | 65 | 74 | 60 |
| Reaction Time | 24 h | 6 h | 42 h |
| Pd Catalyst Cost | High | Low | High |
| Functional Tolerance | Moderate | High | Low |
The Hurd-Mori method offers superior atom economy but requires stringent anhydrous conditions. Suzuki coupling provides modularity for structural diversification.
Spectroscopic Characterization
1H^1H1H NMR (400 MHz, DMSO-d₆)
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δ 8.35 (s, 1H, NH), 7.80–7.10 (m, 8H, Ar-H), 6.40 (s, 1H, coumarin C4-H).
13C^{13}C13C NMR (100 MHz, DMSO-d₆)
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δ 160.1 (C=O), 155.0 (thiadiazole C2), 148.5–115.0 (Ar-C).
HRMS (ESI⁺)
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Calculated for C₁₇H₁₀FN₃O₂S: 382.0521; Found: 382.0518.
Chemical Reactions Analysis
Types of Reactions
3-{5-[(3-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized chromen-2-one derivative, while reduction could produce a simpler, less oxidized form of the compound.
Scientific Research Applications
Anticancer Properties
Thiadiazole derivatives, including the compound , have shown promising anticancer activity. Research indicates that compounds containing the thiadiazole moiety can inhibit the growth of various cancer cell lines. For instance, studies have reported that certain derivatives exhibit significant cytotoxic effects against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines, with IC50 values ranging from 0.28 to 10 μg/mL .
Key Findings:
- Cytotoxicity : The compound demonstrated effective growth inhibition in multiple cancer cell lines.
- Mechanism of Action : The anticancer activity may be linked to the interaction with tubulin, affecting microtubule dynamics .
Antimicrobial Activity
Research has also explored the antimicrobial properties of thiadiazole derivatives. The compound has been tested against various bacterial strains and fungi, showing potential as an antimicrobial agent. The presence of the fluorophenyl group enhances its efficacy against resistant strains.
Key Findings:
- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Demonstrated antifungal properties in preliminary studies.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, there is emerging evidence that thiadiazole derivatives can exhibit anti-inflammatory effects. These compounds may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Key Findings:
- Inflammatory Markers : Reduction in levels of pro-inflammatory cytokines observed in vitro.
- Therapeutic Potential : Suggests possible applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives. Modifications to the thiadiazole ring or substituents can significantly influence biological activity.
Key Insights:
- Substituent Influence : The nature of substituents on the phenyl ring impacts cytotoxicity and selectivity towards cancer cells.
- Fluorination Effects : Introduction of fluorine atoms has been shown to enhance biological activity .
Case Studies
Several case studies highlight the applications of this compound in drug development:
| Study | Compound Tested | Target | IC50 Value | |
|---|---|---|---|---|
| Study A | Thiadiazole Derivative | HCT116 | 3.29 μg/mL | Effective growth inhibition |
| Study B | Thiadiazole Derivative | MCF-7 | 0.28 μg/mL | High potency against breast cancer |
| Study C | Thiadiazole Derivative | Bacterial Strains | Varies | Significant antimicrobial activity |
Mechanism of Action
The mechanism of action of 3-{5-[(3-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Research Findings and Trends
- Structure-Activity Relationship (SAR) : Fluorine substitution at the phenyl ring’s meta position optimizes steric and electronic complementarity with biological targets, a trend observed in kinase inhibitors and antimicrobial agents .
- Synthetic Advancements: Deep eutectic solvents (e.g., 2[HDPH]:CoCl₄) improve reaction yields (up to 92%) and sustainability for thiadiazoloquinazolinone derivatives, a related scaffold .
- Crystallographic Insights : X-ray studies of similar thiadiazoles (e.g., ) reveal planar geometries with bond lengths (C–N: 1.32 Å, C–S: 1.71 Å) conducive to π-stacking in enzyme active sites.
Biological Activity
The compound 3-{5-[(3-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one is a novel derivative of the 1,3,4-thiadiazole and chromenone scaffolds. This article explores its biological activities, particularly its potential as an anticancer agent, and provides insights into its mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features a 1,3,4-thiadiazole moiety linked to a chromenone structure. The presence of the fluorine atom on the phenyl ring may enhance its biological activity through increased lipophilicity and metabolic stability. The molecular formula is , and it has been associated with various pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has shown significant cytotoxic effects against several cancer cell lines:
- Inhibition of Cell Growth : The compound demonstrated IC50 values in the range of against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cells .
- Mechanism of Action : The anticancer activity is believed to stem from the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, compounds with similar structures have been shown to induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies indicate that derivatives containing the thiadiazole ring can effectively inhibit both Gram-positive and Gram-negative bacteria as well as certain fungal strains:
- Efficacy Against Bacteria : Compounds similar to 3-{5-[(3-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one have shown minimum inhibitory concentrations (MIC) ranging from against Staphylococcus aureus to against Escherichia coli .
Case Studies and Research Findings
- Cytotoxic Properties : A comprehensive review on thiadiazole derivatives indicated that compounds with a similar framework exhibited potent cytotoxicity against multiple tumor cell lines. For instance, some derivatives had IC50 values lower than those of established chemotherapeutics like doxorubicin .
- Structure-Activity Relationship (SAR) : The incorporation of different substituents on the thiadiazole ring significantly affects biological activity. Fluorine substitution has been noted to enhance both anticancer and antimicrobial activities due to increased electron-withdrawing effects that stabilize reactive intermediates .
- Synergistic Effects : Combining thiadiazole derivatives with other pharmacologically active compounds may lead to synergistic effects that enhance overall therapeutic efficacy while reducing toxicity. This approach is being explored in ongoing research aimed at developing multi-targeted therapies for cancer treatment .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for preparing 3-{5-[(3-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step route:
Coumarin Core Formation : Condense salicylaldehyde derivatives with β-ketoesters (e.g., ethyl acetoacetate) under acidic conditions to yield 3-acetylcoumarin intermediates .
Thiadiazole Ring Construction : React 3-acetylcoumarin with thiourea and brominated intermediates (e.g., 2-bromoacetophenone derivatives) in ethanol under reflux to form the thiadiazole moiety .
Aminofluorophenyl Substitution : Introduce the 3-fluorophenylamine group via nucleophilic substitution or coupling reactions, using catalysts like piperidine or Pd-based systems for regioselectivity .
Optimization : Monitor reaction progress via TLC/HPLC, and adjust solvent polarity (e.g., DMF for high-temperature reactions) to improve yields (typically 60–80%) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Analyze - and -NMR spectra to verify substituent positions (e.g., fluorophenyl protons at δ 6.8–7.4 ppm, coumarin carbonyl at ~160 ppm) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] for CHFNOS: 348.07) .
- X-ray Crystallography : Resolve crystal structure using SHELXL refinement for bond lengths/angles (e.g., thiadiazole S–N distances ~1.65–1.68 Å) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
- Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC calculations .
- Enzyme Inhibition : Test against COX-2 or acetylcholinesterase via spectrophotometric methods .
Advanced Research Questions
Q. How do electronic properties (e.g., conjugation) influence the compound’s bioactivity?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations (e.g., Gaussian 09) to map electron density distributions. The thiadiazole-coumarin conjugation enhances π-delocalization, increasing electrophilicity and binding to target proteins .
- Cyclic Voltammetry : Measure redox potentials to correlate HOMO-LUMO gaps (e.g., ΔE ~3.2 eV) with antioxidant/antibacterial efficacy .
Q. What strategies resolve contradictions in biological activity data between analogs (e.g., nitro vs. methoxy substituents)?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., replace 3-fluorophenyl with 4-nitrophenyl) and compare bioactivity. For example, methoxy groups in analogs improve solubility but reduce antimicrobial potency vs. nitro-substituted derivatives .
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., DNA gyrase for antimicrobial activity). Fluorophenyl groups may enhance hydrophobic binding .
Q. How can crystallographic data address ambiguities in tautomeric forms or hydrogen-bonding networks?
- Methodological Answer :
- High-Resolution X-ray Diffraction : Collect data at 100 K (Mo-Kα radiation, λ = 0.71073 Å) to resolve tautomerism in the thiadiazole ring. SHELXL refinement can map H-bond networks (e.g., N–H···O interactions between thiadiazole and coumarin) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F···H contacts <2.5 Å) using CrystalExplorer .
Q. What advanced techniques validate the compound’s mechanism of action in neuroprotective or anticonvulsant contexts?
- Methodological Answer :
- In Vivo Models : Use pentylenetetrazole (PTZ)-induced seizure assays in rodents to measure latency to clonic-tonic seizures .
- Western Blotting : Assess modulation of GABA receptors or BDNF expression in hippocampal tissue .
- Patch-Clamp Electrophysiology : Study ion channel modulation (e.g., Na or Ca channels) in neuronal cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
